molecular formula C12H14N2O3 B11876155 benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate

benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate

Cat. No.: B11876155
M. Wt: 234.25 g/mol
InChI Key: RIOZHEJEIUVOTK-QBFSEMIESA-N
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Description

Benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate is an organic compound with a unique structure that includes a benzyl group attached to a pyrrolidine ring with a hydroxyimino functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with (3Z)-3-hydroxyiminopyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization or chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzyl (3Z)-3-nitropyrrolidine-1-carboxylate.

    Reduction: Formation of benzyl (3Z)-3-aminopyrrolidine-1-carboxylate.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, influencing the activity of the target protein. Additionally, the benzyl group can enhance the compound’s binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (3Z)-3-aminopyrrolidine-1-carboxylate
  • Benzyl (3Z)-3-nitropyrrolidine-1-carboxylate
  • Benzyl (3Z)-3-methoxypyrrolidine-1-carboxylate

Uniqueness

Benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate is unique due to its hydroxyimino functional group, which imparts distinct reactivity and binding properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

Benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its structural characteristics, synthesis, and various biological effects, supported by relevant case studies and research findings.

Structural Characteristics

This compound features a pyrrolidine ring substituted with a hydroxyl group and a benzyl ester. Its molecular formula is C12H15N2O3C_{12}H_{15}N_{2}O_{3}, with a molar mass of approximately 221.25 g/mol. The presence of the hydroxyl group allows for the formation of hydrogen bonds, which can significantly influence its interactions with biological targets such as enzymes and receptors .

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Hydroxyl Group : This step often utilizes oxidation reactions to introduce functional groups that enhance biological activity.
  • Benzyl Ester Formation : The final step involves the esterification process to attach the benzyl group .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. A study highlighted its effectiveness against various strains of Mycobacterium tuberculosis, demonstrating a minimum inhibitory concentration (MIC) ranging from 0.625 to 6.25 μg/mL. These findings suggest its potential as an antitubercular agent, particularly against multidrug-resistant strains .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been studied extensively. For instance, its interaction with tyrosinase—a key enzyme in melanin biosynthesis—has shown significant inhibitory effects, making it a candidate for cosmetic applications aimed at skin lightening . Molecular docking studies have provided insights into the binding mechanisms, suggesting that the hydroxyl groups play a crucial role in enzyme interactions .

Case Studies

Case Study 1: Antitubercular Activity

In a recent study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested for their antitubercular properties. The compounds demonstrated varying degrees of activity against both standard and clinical isolates of M. tuberculosis. The most potent derivatives showed promising results in vivo, with effective oral administration leading to reduced bacterial load in infected mouse models .

Case Study 2: Tyrosinase Inhibition

Another study focused on the design and synthesis of related compounds aimed at inhibiting tyrosinase activity. The results indicated that certain derivatives exhibited IC50 values as low as 1.60 μM, highlighting their potential as effective skin-whitening agents . This research underscores the importance of structural modifications in enhancing biological efficacy.

Research Findings Summary Table

Study Activity Tested Results Reference
Study 1AntitubercularMIC = 0.625-6.25 μg/mL
Study 2Tyrosinase InhibitionIC50 = 1.60 μM
Study 3General Biological ActivityPromising interactions with enzymes and receptors

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate

InChI

InChI=1S/C12H14N2O3/c15-12(14-7-6-11(8-14)13-16)17-9-10-4-2-1-3-5-10/h1-5,16H,6-9H2/b13-11-

InChI Key

RIOZHEJEIUVOTK-QBFSEMIESA-N

Isomeric SMILES

C\1CN(C/C1=N\O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(CC1=NO)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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